

Synthesis and Characterization of Methyl 4-methylsalicylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-methylsalicylate

Cat. No.: B1196125

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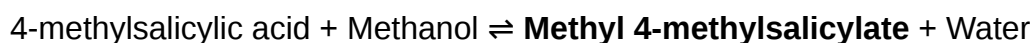
This guide provides a comprehensive overview of the synthesis and characterization of **Methyl 4-methylsalicylate**, an organic ester with applications in various fields of chemical research and development. The document details the synthetic protocol via Fischer esterification, outlines the methodologies for its characterization using modern spectroscopic techniques, and presents the relevant data in a structured format for clarity and ease of comparison.

Synthesis of Methyl 4-methylsalicylate

The synthesis of **Methyl 4-methylsalicylate** is most commonly achieved through the Fischer esterification of 4-methylsalicylic acid with methanol, utilizing a strong acid as a catalyst.^{[1][2][3]} This reversible reaction is typically driven to completion by using an excess of the alcohol (methanol) and sometimes by the removal of water as it is formed.^[4]

Reaction Scheme

The overall reaction is as follows:



Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of **Methyl 4-methylsalicylate**.

Materials:

- 4-methylsalicylic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2) or Diethyl ether
- Deionized Water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsalicylic acid in an excess of methanol.
- **Catalyst Addition:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Transfer the cooled mixture to a separatory funnel.
 - Add deionized water and an organic solvent (e.g., dichloromethane or diethyl ether) to extract the product.
 - Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
 - Wash again with water and then with brine.

- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be further purified by column chromatography or distillation to yield pure **Methyl 4-methylsalicylate**.

Quantitative Data for Synthesis

The following table summarizes typical quantitative parameters for the synthesis of salicylate esters via Fischer esterification, which can be adapted for **Methyl 4-methylsalicylate**.

Parameter	Value	Reference
Molar Ratio (Acid:Alcohol)	1:5 to 1:25	[5]
Catalyst	Concentrated H ₂ SO ₄	[1][2][6]
Reaction Temperature	Reflux (~65-100 °C)	[6]
Reaction Time	1 - 20 hours	[1][7]

Characterization of Methyl 4-methylsalicylate

The structure and purity of the synthesized **Methyl 4-methylsalicylate** are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy:

- **Experimental Protocol:** A sample of **Methyl 4-methylsalicylate** is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer.
- **Expected Chemical Shifts:**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-CH ₃	~ 2.3	Singlet	3H
O-CH ₃	~ 3.9	Singlet	3H
Ar-H	~ 6.7 - 7.8	Multiplet	3H
O-H	~ 10.8	Singlet	1H

¹³C NMR Spectroscopy:

- Experimental Protocol: A concentrated sample of **Methyl 4-methylsalicylate** in a deuterated solvent is used to acquire the ¹³C NMR spectrum.
- Expected Chemical Shifts:

Carbon	Chemical Shift (δ , ppm)
Ar-CH ₃	~ 21
O-CH ₃	~ 52
Aromatic Carbons	~ 110 - 150
C=O (Ester)	~ 170

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Experimental Protocol: The IR spectrum of a thin film of the liquid product or a KBr pellet of a solid product is recorded using an FTIR spectrometer.
- Characteristic Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Description	Reference
O-H (Phenolic)	3100 - 3500 (broad)	H-bonded hydroxyl stretch	[8][9]
C-H (Aromatic)	3000 - 3100	Aromatic C-H stretch	[8]
C-H (Aliphatic)	2850 - 3000	Methyl C-H stretch	[8]
C=O (Ester)	1670 - 1700	Carbonyl stretch	[8][9]
C=C (Aromatic)	1450 - 1600	Aromatic ring stretch	[9]
C-O (Ester)	1200 - 1300	C-O stretch	[9]

Mass Spectrometry (MS)

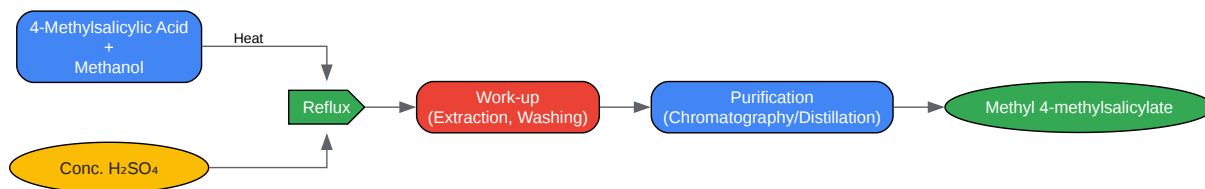
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

- Experimental Protocol: The sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source.
- Expected Peaks:

m/z	Interpretation
166	Molecular Ion (M ⁺)
135	[M - OCH ₃] ⁺
107	[M - COOCH ₃] ⁺

Visualizations

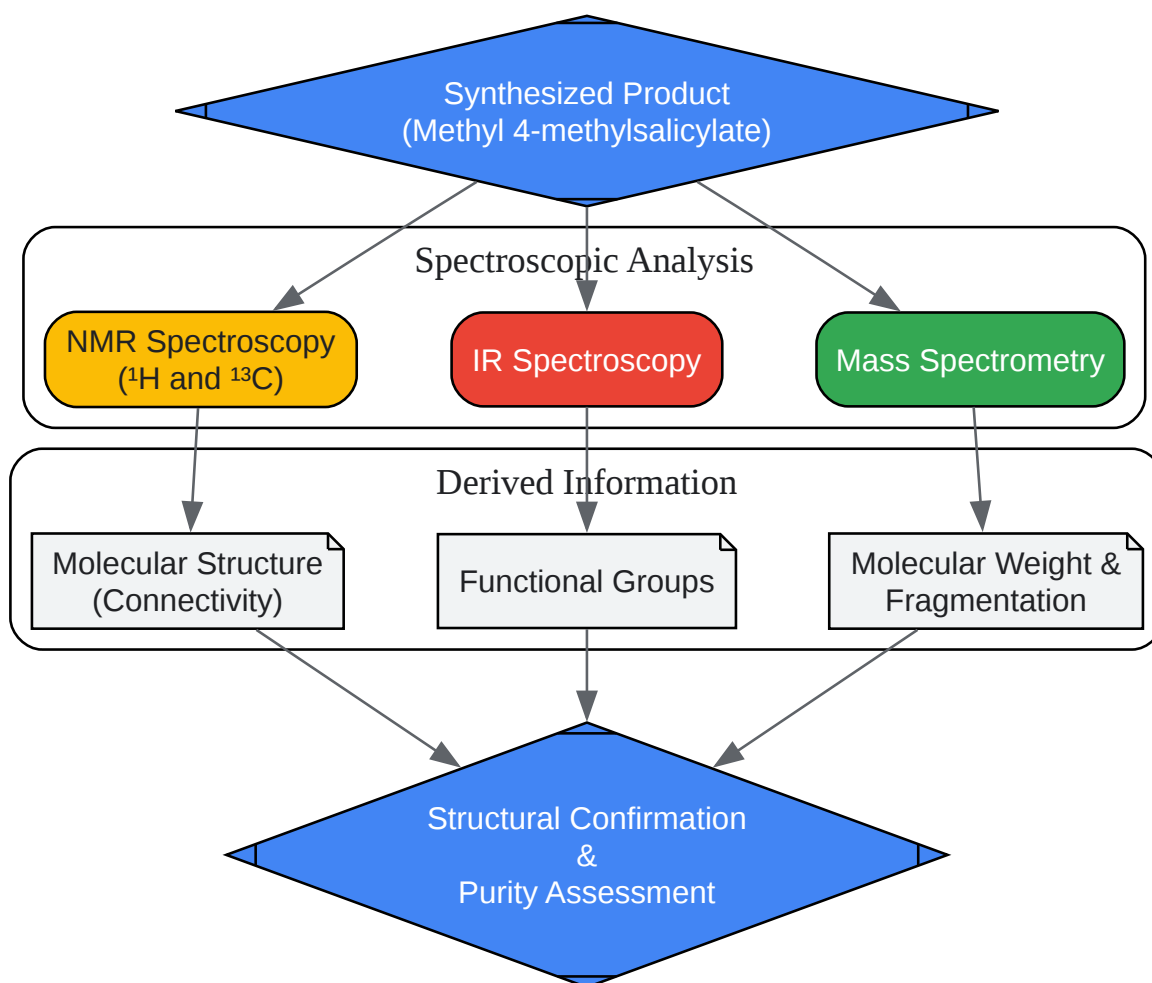
Synthesis Workflow



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Caption: Workflow for the synthesis of **Methyl 4-methylsalicylate**.

Characterization Logic



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Caption: Logic diagram for the characterization of **Methyl 4-methylsalicylate**.

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